1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(2-Chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic heterocyclic compound featuring a thieno[3,2-d]pyrimidine-dione core substituted with a 2-chlorobenzyl group at position 1 and a 2-fluorophenyl group at position 2. The thienopyrimidine scaffold is structurally analogous to pyrimidine nucleotides, making it a candidate for targeting biological pathways such as enzyme inhibition or receptor modulation. The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, which are critical for bioavailability and pharmacokinetics .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN2O2S/c20-13-6-2-1-5-12(13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-8-4-3-7-14(15)21/h1-10,17H,11H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJNRPUCQQOTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The core structure is synthesized through a base-catalyzed cyclocondensation between methyl 3-aminothiophene-2-carboxylate and 2-fluorophenyl isocyanate. This reaction proceeds via urea intermediate formation, followed by intramolecular cyclization to yield 3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Reaction Conditions
- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Reflux (80–100°C).
- Time: 8–12 hours.
- Yield: 70–85% (based on analogous reactions).
Mechanistic Insights
- Nucleophilic attack of the amine group on the isocyanate carbonyl forms a urea linkage.
- Base-mediated cyclization eliminates methanol, forming the pyrimidine ring.
N1-Alkylation with 2-Chlorobenzyl Bromide
Alkylation Methodology
The N1 position of 3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is alkylated using 2-chlorobenzyl bromide in the presence of cesium carbonate (Cs₂CO₃) as a base.
Reaction Conditions
- Solvent: DMF or acetonitrile.
- Base: Cesium carbonate (2.0 equiv).
- Temperature: 80–90°C.
- Time: 12–24 hours.
- Yield: 75–90%.
Optimization Notes
- Excess alkylating agent (1.5 equiv) ensures complete substitution.
- Anhydrous conditions prevent hydrolysis of the alkyl bromide.
Alternative Synthetic Routes and Modifications
Sequential Alkylation-Cyclization
An alternative strategy involves pre-alkylation of methyl 3-aminothiophene-2-carboxylate with 2-chlorobenzyl bromide prior to cyclocondensation. However, this method risks reducing the nucleophilicity of the amine, leading to lower cyclization yields.
Solvent and Base Screening
Comparative studies indicate that polar aprotic solvents (e.g., DMF) enhance reaction rates, while weaker bases (e.g., potassium carbonate) result in incomplete alkylation.
Data Tables
Table 1: Cyclocondensation Reaction Optimization
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | DMF | 85 | |
| Solvent | THF | 78 | |
| Temperature (°C) | 80 | 82 | |
| Time (hours) | 12 | 88 |
Table 2: N1-Alkylation Efficiency
| Alkylating Agent | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| 2-Chlorobenzyl bromide | Cs₂CO₃ | DMF | 89 | |
| 2-Chlorobenzyl chloride | K₂CO₃ | ACN | 68 |
Challenges and Mitigation Strategies
Regioselectivity Concerns
The N3 position is pre-substituted during cyclocondensation, ensuring selective alkylation at N1. Side products from over-alkylation are minimized using stoichiometric control.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and fluorophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. It is notable for potential applications in medicinal chemistry and materials science. The presence of chlorophenyl and fluorophenyl groups in its structure suggests it may exhibit unique chemical and biological properties.
Potential Applications
While the provided search results offer limited information regarding specific applications of this compound, the presence of chlorophenyl and fluorophenyl groups makes it unique compared to similar compounds. These substituents can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable target for further research and development. Due to its structure as a thienopyrimidine derivative, this compound is potentially relevant in medicinal chemistry and materials science.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The chlorophenyl and fluorophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects
- Halogen Positioning: The 2-chlorophenyl and 2-fluorophenyl groups in the target compound differ from analogues like 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione .
- Core Heterocycle: Thieno[3,2-d]pyrimidine-dione derivatives (e.g., the target compound and its oxadiazole-substituted analogue ) exhibit greater aromaticity compared to dihydropyrimidine-thiones , which could enhance π-π stacking interactions in enzyme binding pockets.
Biological Activity
1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326905-13-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by the thieno[3,2-d]pyrimidine core and the presence of chlorophenyl and fluorophenyl groups, suggests various interactions with biological targets.
- Molecular Formula : C19H13ClFN2O2S
- Molecular Weight : 386.83 g/mol
- InChI Key : InChI=1S/C19H13ClFN2O2S/c20-13-6-2-1-5-12(13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-8-4-3-7-14(15)21/h1-10,17H,11H2/q+1
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an inhibitor of specific enzymes and receptors. The presence of the thieno[3,2-d]pyrimidine moiety is significant as it is associated with various pharmacological effects.
The mechanism of action is believed to involve the binding of the compound to specific molecular targets, such as enzymes or receptors. This binding modulates their activity, which can lead to various biological effects including anti-inflammatory and anticancer activities. The exact pathways are still under investigation but are thought to involve interactions with protein targets that play critical roles in cellular signaling and metabolism.
Research Findings
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in inhibiting specific biological pathways:
-
Inhibition of MIF2 : A study demonstrated that derivatives similar to 1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine exhibited inhibitory activity against MIF2 (Macrophage Migration Inhibitory Factor). The most potent compounds showed an IC50 value in the low micromolar range (IC50 = 2.6 ± 0.2 μM) .
Compound IC50 (μM) Activity 5d 0.5 MIF2 Inhibitor 3i 2.6 ± 0.2 MIF2 Inhibitor -
Cytotoxicity Studies : Compounds derived from thieno[3,2-d]pyrimidines have been tested for cytotoxic effects on various cancer cell lines (MCF7, HCT116, PC3). The results indicated significant cytotoxicity correlating with their inhibitory potency against specific kinases .
Compound Cell Line Tested IC50 (μM) 7a MCF7 1.18 7d HCT116 1.97
Case Studies
Several case studies have been conducted focusing on the biological implications of this compound:
- Study on Anti-Cancer Activity : A recent publication highlighted the anti-cancer properties of thieno[3,2-d]pyrimidine derivatives where compounds showed selective cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
